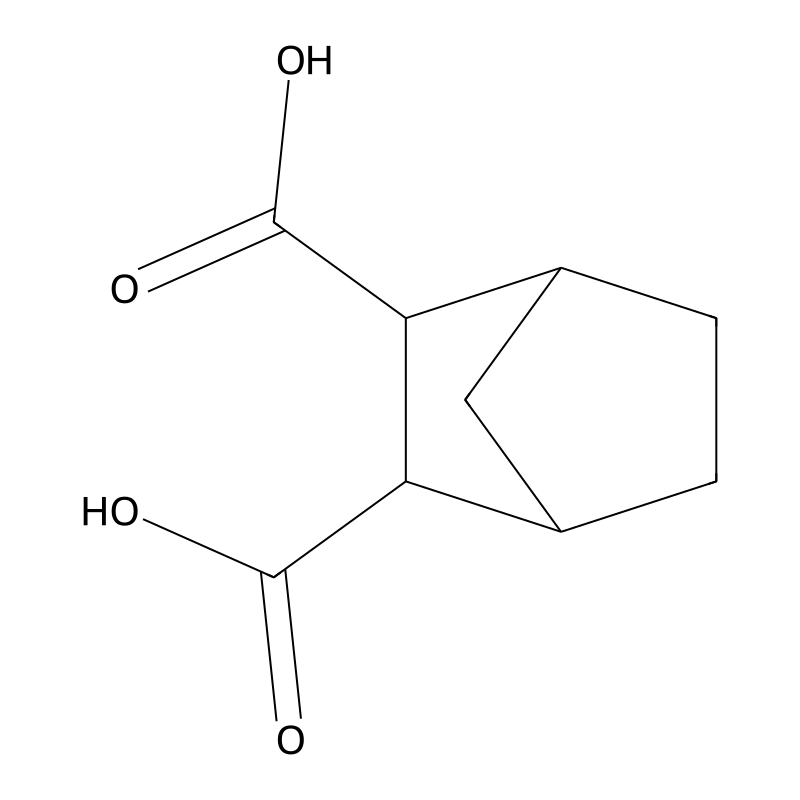

2,3-Norbornanedicarboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3-Norbornanedicarboxylic acid is a bicyclic organic compound with the molecular formula and a CAS number of 1724-08-9. It features a unique norbornane structure characterized by two carboxylic acid functional groups located at the 2 and 3 positions of the bicyclic framework. This compound is known for its distinctive properties, including its ability to form hydrogen bonds, which enhances its interactions in biological and chemical systems . The compound typically appears as a white to almost white powder or crystalline solid and has a melting point of approximately 150 °C .

2,3-Norbornanedicarboxylic acid exhibits typical reactivity associated with carboxylic acids. Key reactions include:

- Esterification: Reacting with alcohols to form esters.

- Amidation: Formation of amides when reacted with amines.

- Salt Formation: Reacting with bases to produce carboxylate salts .

Additionally, it can participate in Diels–Alder reactions to yield various stereoisomers, making it valuable in synthetic organic chemistry .

Research indicates that derivatives of 2,3-norbornanedicarboxylic acid have potential biological activities. For instance, certain analogs have been designed as conformationally restricted mimics of amino acids, which may influence receptor interactions. The hypoglycemic effects of some derivatives have been documented in animal studies, suggesting their potential role in insulin regulation . Furthermore, compounds based on this scaffold have shown promise in inhibiting specific protein-protein interactions relevant to cancer and other diseases.

Several methods exist for synthesizing 2,3-norbornanedicarboxylic acid:

- Diels–Alder Reaction: This method involves the reaction of suitable diene and dienophile precursors to construct the bicyclic structure.

- Oxidation of Norbornene Derivatives: Starting from norbornene or its derivatives, oxidation processes can yield the dicarboxylic acid.

- Hydrolysis of Anhydrides: The corresponding anhydrides can be hydrolyzed under controlled conditions to produce the acid .

2,3-Norbornanedicarboxylic acid and its derivatives find applications across various fields:

- Medicinal Chemistry: Used as scaffolds for designing enzyme inhibitors and drug candidates.

- Material Science: Employed in the synthesis of coordination polymers and advanced materials due to its ability to form stable complexes with metals .

- Catalysis: Acts as a ligand in metal complex synthesis for catalytic applications in organic reactions.

Interaction studies involving 2,3-norbornanedicarboxylic acid focus on its binding properties and structural implications in biological systems. For example:

- Hydrogen Bonding: The compound's ability to form hydrogen bonds facilitates specific interactions with peptides and proteins, influencing their conformations and activities.

- Coordination Chemistry: Its carboxylate groups can coordinate with transition metals, leading to novel coordination compounds with unique properties .

Several compounds share structural or functional similarities with 2,3-norbornanedicarboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Norbornene | Bicyclic structure without carboxyl groups | Used primarily in polymerization |

| 1,2-Norbornanedicarboxylic Acid | Similar dicarboxylic structure but different positioning | Different reactivity patterns |

| 2-Aminonorbornane-2-carboxylic Acid | Contains an amino group along with carboxyl | Potential hypoglycemic effects |

| Bicyclo[2.2.1]heptane-5,6-dicarboxylic Acid | Another bicyclic dicarboxylic acid | Different spatial arrangement affects properties |

The uniqueness of 2,3-norbornanedicarboxylic acid lies in its specific arrangement of functional groups that allows for diverse chemical reactivity and biological activity not observed in its analogs .